molecular formula C18H20N4O2S B2426470 methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1207022-39-6

methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate

Cat. No. B2426470
CAS RN: 1207022-39-6
M. Wt: 356.44
InChI Key: ZSYGUKNJENOUDX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups it contains. The compound you mentioned appears to contain a pyrazolo[3,4-d]pyridazine core, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of complex molecules often requires multiple steps, each of which needs to be optimized for yield and selectivity .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Chemical and Pharmacological Activities

  • Methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate and its derivatives are significant in chemical and pharmacological research due to their anticipated considerable activities in these fields. Novel pyrazole-o-aminonitriles, which are precursors for the synthesis of pyrazolo[3,4-d]pyrimidines and other derivatives, show potential in this area (Al-Afaleq & Abubshait, 2001).

Synthetic Utility in Heterocyclic Chemistry

  • This compound is used as a precursor for the synthesis of various heterocyclic compounds like pyrazole and isoxazole derivatives, indicating its significance in the development of new chemical entities (Shaaban et al., 2007).

Dye Production and Textile Applications

  • Derivatives of this compound have been used in the synthesis of disperse dyes for application on polyester fabric, demonstrating its role in material science and textile industry applications (Deeb et al., 2015).

Reagent for Fused Pyrimidinones Synthesis

  • It serves as a reagent in the synthesis of various fused pyrimidinones derivatives, which are valuable in medicinal chemistry for creating potentially therapeutic compounds (Stanovnik et al., 1990).

Spectroscopic and Structural Studies

  • The compound has been characterized using various spectroscopic techniques such as FT-IR, 1H- and 13C-NMR, ESI-MS, and single-crystal X-ray diffraction, making it relevant in the field of analytical chemistry (Kalai et al., 2021).

Safety and Hazards

Safety and hazard analysis involves determining any risks associated with handling or using the compound, such as toxicity, flammability, or reactivity .

Future Directions

Future directions could include further studies to optimize the synthesis of the compound, investigations into its reactivity, or exploration of its potential uses, for example in medicine or materials science .

properties

IUPAC Name

methyl 2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11(2)16-14-9-19-22(13-7-5-12(3)6-8-13)17(14)18(21-20-16)25-10-15(23)24-4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYGUKNJENOUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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